Src Inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

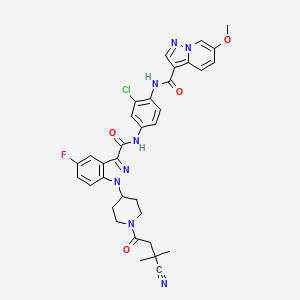

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQYARMJQBHKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)C(=N2)C(=O)NC4=CC(=C(C=C4)NC(=O)C5=C6C=CC(=CN6N=C5)OC)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClFN8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Src Inhibitor 3 (Compound 7d): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Src Inhibitor 3 (Compound 7d), a potent small molecule inhibitor of Src family kinases. This document details the scientific rationale behind its development, provides in-depth experimental protocols, and presents key biological data in a clear, structured format.

Introduction: The Role of Src Kinase in Disease

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention. Inhibitors of Src kinase have shown promise in oncology by blocking the downstream signaling pathways that contribute to tumor growth and metastasis.

Discovery of a Novel 4-Anilino-3-quinolinecarbonitrile Scaffold

Compound 7d belongs to a class of 4-anilino-3-quinolinecarbonitrile derivatives, which have been identified as potent inhibitors of Src kinase. The discovery process involved the synthesis and screening of a library of related compounds to identify the optimal substitutions for potent and selective inhibition. Through structure-activity relationship (SAR) studies, it was determined that derivatives bearing a C-6 methoxy group and a 2,4-dichloro-5-methoxyaniline moiety at the C-4 position exhibited superior inhibitory activity against both the Src enzyme and Src-dependent cellular processes.[1] The introduction of an ethenyl group at the C-7 position was achieved through palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, or Sonogashira reactions.[1]

Synthesis of this compound (Compound 7d)

The synthesis of Compound 7d, identified as 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile , is a multi-step process. A key step involves a palladium-catalyzed Heck coupling reaction to introduce the ethenyl group at the 7-position of the quinoline core.

Experimental Protocol: Synthesis of Compound 7d

Materials:

-

7-bromo-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile

-

Tributyl(vinyl)tin

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of 7-bromo-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile (1 equivalent) in anhydrous DMF, add tributyl(vinyl)tin (1.2 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add triethylamine (2 equivalents) to the mixture.

-

Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile (Compound 7d).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Data Presentation

The biological activity of Compound 7d was assessed through various in vitro assays to determine its potency and cellular effects.

Data Summary

| Assay Type | Parameter | Value | Reference |

| Enzymatic Assay | Src Kinase IC₅₀ | 5.8 nM | [1] |

| Cellular Assay | Src Autophosphorylation IC₅₀ | 67 nM | [1] |

Note: The presented data is for a compound with the same core structure and substitutions as the identified Compound 7d, as reported in the cited literature.

Experimental Protocols for Biological Evaluation

In Vitro Src Kinase Enzymatic Assay

This assay measures the ability of Compound 7d to inhibit the enzymatic activity of purified Src kinase.

Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Compound 7d

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, Src kinase, and the peptide substrate.

-

Add varying concentrations of Compound 7d or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Compound 7d and determine the IC₅₀ value by non-linear regression analysis.

Cellular Src Autophosphorylation Assay (Western Blot)

This assay determines the effect of Compound 7d on Src activity within a cellular context by measuring the level of Src autophosphorylation at Tyr416.

Materials:

-

Cancer cell line with active Src (e.g., HT-29 colon cancer cells)

-

Compound 7d

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound 7d or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Lyse the cells with lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-Src signal to the total Src signal to determine the inhibition of Src autophosphorylation.

Mechanism of Action and Signaling Pathway

Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Compound 7d, by inhibiting Src, effectively blocks these downstream cascades.

Src Signaling Pathway

Caption: Src signaling pathway and the inhibitory action of Compound 7d.

Synthetic and Biological Workflow

The overall process for the development and evaluation of this compound (Compound 7d) follows a logical workflow from chemical synthesis to biological characterization.

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of Compound 7d.

Conclusion

This compound (Compound 7d), a 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile, represents a potent and promising scaffold for the development of targeted cancer therapeutics. Its discovery through rational drug design and SAR-guided optimization has led to a compound with significant inhibitory activity against Src kinase in both enzymatic and cellular assays. The detailed synthetic and biological protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation and development of this and related compounds.

References

An In-depth Technical Guide to "Src Inhibitor 3": A Tale of Two Molecules

For Researchers, Scientists, and Drug Development Professionals

The designation "Src Inhibitor 3" is commercially and scientifically applied to at least two distinct molecular entities, each with unique chemical structures, properties, and biological activities. This technical guide provides a comprehensive overview of these two inhibitors, clarifying their individual characteristics to aid researchers in their selection and application. This guide will refer to them by their more specific identifiers: This compound (Compound 7d) , a pyrazolo[3,4-d]pyrimidine derivative, and This compound (CSK-IN-1) , a potent c-Terminal Src Kinase (CSK) inhibitor.

This compound (Compound 7d)

This molecule is a recently developed Src kinase inhibitor with activity against hepatocellular carcinoma cells.

Chemical Structure and Properties

Below is a summary of the key chemical and physical properties of this compound (Compound 7d).

| Property | Value | Reference |

| IUPAC Name | N-(5-bromo-2-hydroxyphenyl)-2-((1-methyl-4-(2-(morpholin-4-yl)ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)thiazole-5-carboxamide | [1] |

| Molecular Formula | C22H23BrN8O3S2 | [2] |

| Molecular Weight | 591.50 g/mol | [2] |

| SMILES | O=C(C1=CN=C(NC2=C3C(N(C)N=C3)=NC(SCCN4CCOCC4)=N2)S1)NC5=CC(O)=CC=C5Br | [2] |

| IC50 (Src) | 285 nM | [2] |

| IC50 (HepG2) | 1.55 µM | [2] |

Chemical Structure of this compound (Compound 7d)

Caption: Chemical structure of this compound (Compound 7d).

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of pyrazolo[3,4-d]pyrimidine-based Src inhibitors.

1.2.1. In Vitro Src Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Src kinase.

-

Methodology: A common method is a radiometric assay using [γ-33P]ATP or a non-radioactive assay detecting ADP formation.

-

Recombinant human c-Src kinase is incubated with the test compound at various concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

A specific peptide substrate for Src (e.g., poly(Glu, Tyr) 4:1) is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP (containing a tracer if radiometric).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 15-30 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

1.2.2. Cell Proliferation Assay (HepG2 cells)

-

Objective: To assess the cytotoxic effect of the compound on the hepatocellular carcinoma cell line, HepG2.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

-

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound (Compound 7d) for a specified duration (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Signaling Pathways

Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways regulating cell proliferation, survival, migration, and angiogenesis[3][4]. Inhibition of Src by compounds like this compound (Compound 7d) is expected to impact these pathways.

Caption: General Src signaling pathways inhibited by this compound (Compound 7d).

This compound (CSK-IN-1)

This compound is a potent and orally active inhibitor of C-terminal Src Kinase (CSK), which is a negative regulator of Src family kinases (SFKs). By inhibiting CSK, this molecule indirectly leads to the activation of SFKs like Lck.

Chemical Structure and Properties

The key chemical and physical properties of this compound (CSK-IN-1) are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(3-chloro-4-(6-methoxypyrazolo[1,5-a]pyridine-3-carboxamido)phenyl)-1-(1-(3-cyano-3,3-dimethylbutanoyl)piperidin-4-yl)-5-fluoro-1H-indazole-3-carboxamide | |

| CAS Number | 2380027-49-4 | [5] |

| Molecular Formula | C34H32ClFN8O4 | [6] |

| Molecular Weight | 671.13 g/mol | [6] |

| SMILES | COc1ccc2c(cnn2c1)C(=O)Nc1ccc(NC(=O)c2nn(C3CCN(CC3)C(=O)CC(C)(C)C#N)c3ccc(F)cc23)cc1Cl | [6] |

| IC50 (CSK HTRF) | < 3 nM | [5] |

| IC50 (CSK Caliper) | < 4 nM | [5] |

Chemical Structure of this compound (CSK-IN-1)

Caption: Chemical structure of this compound (CSK-IN-1).

Experimental Protocols

The following experimental protocols are derived from the methodologies used in the discovery and characterization of CSK-IN-1 (referred to as compound 13 in the publication)[3][7].

2.2.1. CSK Kinase Activity Assays

-

Objective: To measure the inhibitory activity of the compound against C-terminal Src Kinase.

-

Methodologies:

-

HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This is a proximity-based assay.

-

Recombinant CSK is incubated with the test compound.

-

A biotinylated peptide substrate and an anti-phosphotyrosine antibody labeled with a fluorescent donor (e.g., europium cryptate) are added.

-

Streptavidin-XL665 (a fluorescent acceptor) is added.

-

Upon phosphorylation of the substrate by CSK, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

-

Inhibition of CSK reduces the FRET signal.

-

-

Caliper Mobility Shift Assay: This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

-

CSK is incubated with the test compound, a fluorescently labeled peptide substrate, and ATP.

-

The reaction mixture is passed through a microfluidic chip, and the phosphorylated and unphosphorylated peptides are separated based on their charge-to-mass ratio.

-

The amount of phosphorylated product is quantified by fluorescence detection.

-

-

2.2.2. LCK Phosphorylation Assay in Cells

-

Objective: To determine the effect of CSK inhibition on the phosphorylation of its downstream target, Lck, in a cellular context.

-

Methodology: Western blotting is a common technique for this purpose.

-

A suitable cell line (e.g., Jurkat T-cells) is treated with CSK-IN-1 at various concentrations.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for the phosphorylated form of Lck at its inhibitory tyrosine residue (p-Lck Tyr505).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

-

The membrane is often stripped and re-probed for total Lck as a loading control.

-

Signaling Pathways

CSK is the primary negative regulator of Src family kinases (SFKs). By phosphorylating a conserved C-terminal tyrosine residue, CSK locks SFKs in an inactive conformation. In T-cells, a key SFK is Lck, which is crucial for initiating T-cell receptor (TCR) signaling. Inhibition of CSK by CSK-IN-1 prevents the inhibitory phosphorylation of Lck, leading to its activation and enhancement of TCR signaling[7][8][9].

Caption: Signaling pathway affected by this compound (CSK-IN-1).

Conclusion

The term "this compound" is ambiguous and refers to at least two distinct compounds with different chemical structures and mechanisms of action. This compound (Compound 7d) is a direct inhibitor of Src kinase, showing promise in the context of hepatocellular carcinoma. In contrast, This compound (CSK-IN-1) is an inhibitor of CSK, a negative regulator of Src family kinases, and thus acts as an indirect activator of SFKs like Lck, with potential applications in immuno-oncology. Researchers should carefully consider the specific molecular target and desired biological outcome when selecting an inhibitor and refer to them by their more precise identifiers to avoid confusion in the scientific literature. This guide provides the foundational technical details to assist in this process.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. promega.jp [promega.jp]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. glpbio.com [glpbio.com]

- 6. mybiosource.com [mybiosource.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Target Binding Profile and Kinetics of "Src Inhibitor 3"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinetics of compounds referred to as "Src Inhibitor 3". It is important to note that this designation has been used for at least two distinct small molecules with different primary targets: a pyrazolo[3,4-d]pyrimidine derivative that inhibits Src family kinases, and a pyridazinone/pyrazolo[1,5-a]pyridine compound that potently inhibits C-terminal Src Kinase (CSK). This guide will address both compounds separately to provide clarity and detailed technical information for researchers.

Part 1: Pyrazolo[3,4-d]pyrimidine Src Family Kinase Inhibitor

This class of compounds, particularly noted as "compound 7d" in research by Di Maria S., et al., functions as a direct inhibitor of Src family kinases.

Target Binding Profile and Kinetics

The pyrazolo[3,4-d]pyrimidine-based Src inhibitor has been evaluated for its inhibitory activity against Src and other kinases. The quantitative data for its binding profile is summarized in the table below.

| Target Kinase | Parameter | Value | Reference |

| Src | IC50 | 285 nM | |

| HepG2 cell proliferation | IC50 | 1.55 µM |

No detailed kinetic parameters such as kon, koff, or residence time have been publicly reported for this specific compound.

Experimental Protocols

Kinase Inhibition Assay (General Protocol for Pyrazolo[3,4-d]pyrimidines)

A common method for assessing the inhibitory potential of this class of compounds is a radiometric kinase assay.

-

Enzyme and Substrate Preparation : Recombinant human Src kinase is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.

-

Inhibitor Preparation : The pyrazolo[3,4-d]pyrimidine inhibitor is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Kinase Reaction : The kinase reaction is initiated by adding a mixture of the Src enzyme, the inhibitor at various concentrations, and ATP (radiolabeled with ³³P) to the substrate-coated wells. The reaction is typically carried out at 30°C for a specified period (e.g., 20 minutes).

-

Detection : After incubation, the plates are washed to remove unbound ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

-

Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (HepG2)

-

Cell Culture : Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Compound Treatment : After allowing the cells to adhere, they are treated with various concentrations of the Src inhibitor.

-

Incubation : The cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell number.

-

Data Analysis : The absorbance is read on a plate reader, and the IC50 value is calculated from the dose-response curve.

Signaling Pathway

The following diagram illustrates the canonical Src signaling pathway, which is the target of this inhibitor. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.

An In-depth Technical Guide to the Downstream Signaling of Src Inhibitor 3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene tyrosine-protein kinase Src is a pivotal non-receptor tyrosine kinase that orchestrates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] Src Inhibitor 3 (also known as Compound 7d) is a pyrazolo[3,4-d]pyrimidine-based compound identified as a potent inhibitor of Src kinase.[3] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Src inhibition, using this compound as a reference point. It details the intricate molecular cascades affected, presents quantitative data for context, outlines key experimental protocols for studying these effects, and provides visual diagrams to elucidate these complex interactions.

Introduction to Src Kinase and this compound

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that act as crucial signaling hubs, translating signals from cell surface receptors to intracellular pathways.[4] Over-activity or overexpression of Src is frequently correlated with tumor progression, invasion, and metastasis.[2][5] Consequently, the development of small molecule inhibitors targeting Src has been a significant focus in oncology research.

This compound has emerged as a specific inhibitor of Src kinase, demonstrating notable potency in both enzymatic and cell-based assays.[3] Understanding its impact on downstream signaling is critical for elucidating its mechanism of action and predicting its therapeutic efficacy and potential resistance mechanisms.

Quantitative Profile of Src Inhibitors

Quantitative data is essential for comparing the potency and cellular effects of different kinase inhibitors. This compound demonstrates potent enzymatic inhibition and significant anti-proliferative effects in hepatocellular carcinoma cells.[3] The table below summarizes its activity alongside other well-characterized Src inhibitors for comparative context.

| Inhibitor | Target(s) | IC50 (Src Kinase) | Cellular IC50 | Reference(s) |

| This compound | Src | 285 nM | 1.55 µM (HepG2) | [3] |

| Dasatinib | Src, Abl, c-Kit | 0.8 nM | Varies by cell line | [6] |

| Saracatinib (AZD0530) | Src, Abl | 2.7 nM | Varies by cell line | [6] |

| Bosutinib | Src, Abl | 1.2 nM | Varies by cell line | [7] |

| PP1 | Src (Lck, Fyn) | 170 nM (Src) | Varies by cell line | [6] |

| SU6656 | Src (Yes, Lyn, Fyn) | 280 nM (Src) | Varies by cell line | [6] |

Core Downstream Signaling Pathways Modulated by Src Inhibition

Src kinase does not operate in isolation; it is a key node in a complex signaling network. Its inhibition by compounds like this compound leads to the attenuation of several critical pro-survival and pro-proliferative pathways.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a primary downstream effector of Src.[8] Src-mediated phosphorylation of STAT3 at tyrosine 705 (Y705) leads to its dimerization, nuclear translocation, and transcription of target genes essential for proliferation (e.g., Cyclin D1), survival (e.g., Bcl-XL, Survivin), and angiogenesis.[8][9] Inhibition of Src is expected to decrease STAT3 activation, thereby promoting apoptosis and cell cycle arrest.[10]

However, a critical consideration is the potential for STAT3 reactivation following sustained Src inhibition. This compensatory survival mechanism can be mediated by Janus kinases (JAKs), which can restore STAT3 phosphorylation and allow cancer cells to evade the effects of the inhibitor.[8][9] This highlights the importance of monitoring STAT3 activity over time and considering combination therapies.[11][12]

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Src can activate PI3K, either directly or indirectly through receptor tyrosine kinases.[13] Activated PI3K generates PIP3, which recruits and activates Akt. Akt then phosphorylates a host of downstream targets, including mTOR, to suppress apoptosis and promote cell growth. By blocking Src, this compound can disrupt this critical survival pathway, sensitizing cancer cells to apoptosis.[4][14]

The Ras/MAPK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another fundamental signaling cascade that governs cell proliferation and differentiation. Src can activate this pathway by phosphorylating adaptor proteins like Shc or Grb2, which in turn activate Ras.[13][14] This triggers a kinase cascade culminating in the activation of ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression. This compound can attenuate this mitogenic signaling, contributing to cell cycle arrest.[4]

Experimental Protocols and Workflows

Validating the effects of this compound on these pathways requires robust and well-defined experimental methodologies. The following sections detail the core protocols used in this area of research.

In Vitro Src Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory activity of a compound against the Src enzyme, allowing for the calculation of an IC50 value.

Methodology:

-

Reagent Preparation : Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[15] Dilute recombinant Src kinase and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in the buffer.[15][16]

-

Inhibitor Dilution : Perform a serial dilution of this compound to create a range of concentrations for testing.

-

Assay Plate Setup : In a 96- or 384-well plate, add the kinase, substrate, and inhibitor to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Reaction Initiation : Start the kinase reaction by adding a solution of ATP (e.g., final concentration of 10-100 µM).[16]

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[15]

-

Detection : Stop the reaction and measure the remaining ATP or the ADP produced. Luminescence-based kits like ADP-Glo™ are common.[17]

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

-

-

Data Analysis : Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

Western blotting is the gold-standard technique to observe changes in the phosphorylation status of downstream proteins (e.g., p-STAT3, p-Akt, p-ERK) in inhibitor-treated cells.

Methodology:

-

Sample Preparation : Culture cells to ~80% confluency and treat with this compound at various concentrations and time points. Lyse the cells in a buffer (e.g., RIPA) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[18]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

Gel Electrophoresis : Denature protein samples in SDS-PAGE sample buffer and separate them on a polyacrylamide gel.[18]

-

Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as its casein phosphoprotein can cause high background.[19]

-

Antibody Incubation :

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-STAT3 Y705) diluted in 5% BSA/TBST, typically overnight at 4°C.[20]

-

Wash the membrane thoroughly with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Normalization : To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-STAT3).[21]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the impact of an inhibitor on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22]

Methodology:

-

Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[23]

-

Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubation : Incubate the cells for the desired duration (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition : Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.[24][25]

-

Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized SDS-HCl solution) to dissolve the formazan crystals.[23]

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution on a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. This data can be used to determine the IC50 for cell proliferation.

Conclusion

This compound is a potent agent that disrupts the activity of Src kinase, a central node in oncogenic signaling. Its mechanism of action is primarily executed through the downregulation of key downstream pathways, including STAT3, PI3K/Akt, and Ras/MAPK. This leads to reduced proliferation, decreased survival, and increased apoptosis in cancer cells. However, the potential for compensatory signaling, such as the JAK-mediated reactivation of STAT3, underscores the complexity of targeting this kinase and suggests that rational combination therapies may be required for durable clinical responses. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the multifaceted effects of Src inhibitors and to advance their development as targeted cancer therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Src kinase inhibitors induce apoptosis and mediate cell cycle arrest in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 12. oncotarget.com [oncotarget.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Kinase activity assays Src and CK2 [protocols.io]

- 17. promega.com [promega.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]

- 24. broadpharm.com [broadpharm.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Src Inhibitor 3 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of a novel pyrazolo[3,4-d]pyrimidine derivative, Src Inhibitor 3 (also known as Compound 7d), and its role in cancer cell proliferation, with a particular focus on hepatocellular carcinoma (HCC). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: Src Kinase and Cancer

Src kinase is a proto-oncogene that, when activated, phosphorylates a multitude of downstream substrates. This cascade of phosphorylation events triggers several signaling pathways crucial for cancer progression, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways ultimately regulate gene expression, leading to increased cell division and survival. Consequently, inhibiting the activity of Src is a promising strategy for cancer therapy.

This compound: A Novel Pyrazolo[3,4-d]pyrimidine Derivative

This compound is a potent and selective inhibitor of Src kinase. It was developed through a molecular hybridization approach, combining structural features of known Src inhibitors to optimize its binding and efficacy.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound and a closely related analog, Compound 7e, from the same study.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| This compound (7d) | c-Src | 285 | Enzymatic |

| Compound 7e | c-Src | 0.7 | Enzymatic |

Table 1: Enzymatic Inhibition of c-Src Kinase. The half-maximal inhibitory concentration (IC₅₀) was determined using a biochemical assay to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified c-Src kinase.

| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |

| This compound (7d) | HepG2 | 1.55 | Hepatocellular Carcinoma |

| Compound 7e | HepG2 | 2.47 | Hepatocellular Carcinoma |

| Compound 7e | HUH-7 | >50 | Hepatocellular Carcinoma |

Table 2: Anti-proliferative Activity in Hepatocellular Carcinoma Cell Lines. The IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of the cancer cell lines by 50% after 72 hours of treatment.

Signaling Pathways Affected by Src Inhibition

Inhibition of Src by compounds like this compound is expected to disrupt key signaling pathways that drive cancer cell proliferation. The primary mechanism involves preventing the phosphorylation of downstream effector proteins.

The Impact of Src Inhibition on Cell Migration and Invasion: A Technical Guide

A Deep Dive into the Mechanisms and Methodologies for Researchers and Drug Development Professionals

Abstract

The proto-oncogene Src, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, survival, adhesion, migration, and invasion.[1][2][3] Its aberrant activation is a frequent event in many human cancers, correlating with malignant progression and metastatic potential.[1][2] Consequently, the development of Src kinase inhibitors has become a promising therapeutic strategy to impede cancer progression. This technical guide provides an in-depth analysis of the effects of Src inhibition on cell migration and invasion, offering detailed experimental protocols and a summary of quantitative data for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways governed by Src and illustrate how their disruption by specific inhibitors can be assessed.

The Role of Src in Cell Migration and Invasion

Src kinase is a central node in the signaling cascades that control cell motility.[1][2] It becomes activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins.[1][2] Once active, Src phosphorylates a multitude of downstream substrates, leading to the reorganization of the actin cytoskeleton and the modulation of cell-matrix adhesions, both of which are fundamental for cell movement.[1][4]

Key downstream effectors of Src in the context of migration and invasion include:

-

Focal Adhesion Kinase (FAK): A crucial mediator of integrin signaling, FAK is a direct substrate of Src.[4] The Src-FAK complex promotes the phosphorylation of other focal adhesion proteins like paxillin and p130Cas, leading to the assembly and disassembly of focal adhesions required for cell movement.[4][5]

-

Cortactin: This actin-binding protein is phosphorylated by Src, which enhances actin polymerization and the formation of invasive structures like invadopodia.[4]

-

Matrix Metalloproteinases (MMPs): Src signaling can lead to the upregulation and activation of MMPs, such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix (ECM), a critical step in cancer cell invasion.[6][7]

-

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another downstream target of Src. Its activation is implicated in promoting cell migration and invasion.[8][9]

The inhibition of Src kinase activity is therefore expected to disrupt these signaling pathways, leading to a reduction in both cell migration and invasion.

Quantitative Effects of Src Inhibitors on Cell Migration and Invasion

Several small molecule inhibitors targeting the kinase activity of Src have been developed and characterized. While the term "Src Inhibitor 3" can be ambiguous, with some literature pointing to a c-Src activator[8][9], this section will focus on well-documented inhibitory compounds. The efficacy of these inhibitors is typically quantified through in vitro assays that measure the reduction in cell migration and invasion.

Below is a summary of the effects of various Src inhibitors on these processes.

| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| PP2 | BGC-823 (Gastric Cancer) | Wound Healing | 10 µM | Significant decrease in cell migration. | [7] |

| BGC-823 (Gastric Cancer) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [7] | |

| BEL-7402 (Hepatocellular Carcinoma) | Wound Healing | 10 µM | Significant decrease in cell migration. | [6] | |

| BEL-7402 (Hepatocellular Carcinoma) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [6] | |

| SU6656 | BGC-823 (Gastric Cancer) | Wound Healing | 10 µM | Significant decrease in cell migration. | [7] |

| BGC-823 (Gastric Cancer) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [7] | |

| BEL-7402 (Hepatocellular Carcinoma) | Wound Healing | 10 µM | Significant decrease in cell migration. | [6] | |

| BEL-7402 (Hepatocellular Carcinoma) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [6] | |

| Saracatinib (AZD0530) | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | Antagonistic effect on oxaliplatin-induced resistance, but known to inhibit Src. | [10] |

| AZD0424 | MDA-MB-231 (Breast Cancer) | Random Migration | >1 µM | Inhibition of random migration. | [3] |

| MDA-MB-231 (Breast Cancer) | 3D Invasion (BME & Collagen I) | >1 µM | Inhibition of invasion. | [3] | |

| HCT116 & DLD1 (Colorectal Cancer) | 3D Organotypic Invasion | 2000 nM | In combination with MEK inhibitors, significantly blocks invasion. | [3] | |

| Dasatinib | HCT116 & DLD1 (Colorectal Cancer) | Cell Viability (as a proxy for combined effect) | Not Specified | Synergistic inhibition of cell viability with MEK inhibitors. | [3] |

Signaling Pathways and Experimental Workflows

Src Signaling Pathway in Cell Migration and Invasion

The following diagram illustrates the central role of Src in relaying signals from the extracellular environment to the cellular machinery responsible for migration and invasion.

Caption: Src signaling cascade in cell migration and invasion.

Experimental Workflow for Assessing Src Inhibitor Efficacy

The following diagram outlines a typical workflow for evaluating the impact of a Src inhibitor on cell migration and invasion.

Caption: Workflow for evaluating Src inhibitors.

Detailed Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study cell migration in vitro.[11]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time and is used as a measure of cell migration.

Protocol:

-

Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[11]

-

Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation.

-

Creating the Scratch: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer.[6][11] Ensure the pressure is consistent to create a uniform wound width.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.[6][11]

-

Treatment: Add fresh medium containing the Src inhibitor at the desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.

-

Imaging: Immediately after treatment (time 0), capture images of the scratch using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.[11]

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control group is nearly closed.[6][11]

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). The number of cells that degrade the matrix and migrate through the pores to the lower surface of the membrane is quantified.

Protocol:

-

Rehydration of Inserts: Rehydrate the Matrigel-coated Transwell inserts (8 µm pore size) according to the manufacturer's instructions.[6]

-

Cell Preparation: Harvest and resuspend cells in serum-free medium.

-

Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber of the Transwell plate.[6]

-

Cell Seeding and Treatment: Seed the cell suspension (e.g., 4 x 10⁴ cells in 200 µL) into the upper chamber of the inserts.[6] The medium in the upper chamber should contain the Src inhibitor at the desired concentrations and a vehicle control.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for measurable invasion (e.g., 10-24 hours), depending on the cell type.[6]

-

Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton-tipped applicator to remove the Matrigel and any non-invading cells.[12]

-

Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with 4% formaldehyde or methanol.[6][12] Stain the cells with a solution such as 0.1% crystal violet.[6]

-

Imaging and Quantification: After washing and drying the inserts, visualize and count the stained cells under a microscope. Capture images from multiple random fields and calculate the average number of invaded cells per field.

Western Blot Analysis

This technique is used to confirm the on-target effect of the Src inhibitor by assessing the phosphorylation status of Src and its key downstream targets.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the proteins of interest.

Protocol:

-

Cell Lysis: Treat cells with the Src inhibitor for a specified period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-FAK, total FAK, and other relevant downstream targets. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of inhibition.

Conclusion

The inhibition of Src kinase presents a compelling strategy for targeting cancer cell migration and invasion. A thorough understanding of the underlying signaling pathways and the application of robust in vitro assays are essential for the preclinical evaluation of novel Src inhibitors. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively investigate the anti-metastatic potential of this important class of therapeutic agents. By combining functional assays with molecular analyses, a comprehensive picture of an inhibitor's efficacy and mechanism of action can be achieved, paving the way for further development.

References

- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Src signaling in cancer invasion | Semantic Scholar [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. Role of c-Src activity in the regulation of gastric cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (20S) Ginsenoside Rh2 Inhibits STAT3/VEGF Signaling by Targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Src Family Kinase Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Src family kinase (SFK) inhibitors in the treatment of specific solid tumors, namely breast, lung, and colon cancers. Given the non-specific nature of "Src Inhibitor 3," this document will focus on well-characterized Src inhibitors: Saracatinib (AZD0530), Dasatinib, and Bosutinib, as representative examples of this class of therapeutic agents. We will delve into their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.

Introduction to Src Family Kinases

The Src family of non-receptor tyrosine kinases are critical signaling proteins that regulate a diverse range of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is a common feature in many human cancers, where it contributes to tumor progression and metastasis. This has made Src a compelling target for cancer therapy.

Mechanism of Action of Src Inhibitors

Src inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase domain of Src, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades that promote a malignant phenotype. The downstream effects of Src inhibition include, but are not limited to, the modulation of key signaling pathways such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3.

Preclinical and Clinical Efficacy of Src Inhibitors

The efficacy of Src inhibitors has been evaluated in a multitude of preclinical models and clinical trials for breast, lung, and colon cancers. The following tables summarize the key quantitative data from these studies.

Breast Cancer: Focus on Saracatinib

Saracatinib has been investigated as a monotherapy and in combination with other agents for the treatment of breast cancer, particularly in models of bone metastasis.

Table 1: Preclinical Efficacy of Saracatinib in Breast Cancer Models

| Cell Line | Assay Type | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model | Reference |

| MDA-MB-231 | Cell Viability | 50-100 | 60-70 | Xenograft | |

| MCF-7 | Cell Viability | >1000 | Not Reported | Xenograft | |

| 4T1 | Cell Viability | 100-200 | 50 | Syngeneic |

Table 2: Clinical Trial Data for Saracatinib in Breast Cancer

| Clinical Trial ID | Phase | Treatment | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |

| NCT00715975 | II | Saracatinib + Anastrozole | 130 | 18.5% | 4.1 months |

Lung Cancer: Focus on Dasatinib

Dasatinib, a multi-targeted kinase inhibitor with potent activity against Src, has been extensively studied in lung cancer, particularly in non-small cell lung cancer (NSCLC).

Table 3: Preclinical Efficacy of Dasatinib in Lung Cancer Models

| Cell Line | Assay Type | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model | Reference |

| A549 | Cell Viability | 10-50 | 40-50 | Xenograft | |

| H460 | Cell Viability | 50-100 | 60 | Xenograft | |

| H1975 | Cell Viability | >500 | Not Reported | Xenograft |

Table 4: Clinical Trial Data for Dasatinib in Lung Cancer

| Clinical Trial ID | Phase | Treatment | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |

| NCT01136525 | II | Dasatinib + Erlotinib | 188 | 11% | 2.6 months |

Colon Cancer: Focus on Bosutinib

Bosutinib is another dual Src/Abl kinase inhibitor that has shown promise in preclinical models of colon cancer.

Table 5: Preclinical Efficacy of Bosutinib in Colon Cancer Models

| Cell Line | Assay Type | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model | Reference |

| HT-29 | Cell Viability | 100-500 | 50-60 | Xenograft | |

| HCT-116 | Cell Viability | 50-200 | 70 | Xenograft | |

| SW620 | Cell Viability | 200-800 | Not Reported | Xenograft |

Table 6: Clinical Trial Data for Bosutinib in Colon Cancer

| Clinical Trial ID | Phase | Treatment | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |

| NCT02762229 | II | Bosutinib + Pembrolizumab | 30 | 10% | 2.0 months |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Src inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the Src inhibitor for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Src Phosphorylation

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups and initiate daily treatment with the Src inhibitor (e.g., via oral gavage or intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups.

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of Src in cancer signaling and the mechanism of its inhibition.

Caption: Simplified Src signaling pathway in cancer.

The Structure-Activity Relationship of Src Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide delves into the structure-activity relationship (SAR) of a notable pyrazolo[3,4-d]pyrimidine-based Src inhibitor, herein referred to as "Src Inhibitor 3" (also identified as compound 7d in foundational research), to provide a comprehensive resource for researchers in the field of kinase inhibitor development.[2]

Core Compound: this compound

This compound is a potent inhibitor of Src kinase with a half-maximal inhibitory concentration (IC50) of 285 nM. It also demonstrates anti-proliferative effects in hepatocellular carcinoma cell lines, such as HepG2, with an IC50 of 1.55 µM. The core scaffold of this inhibitor class, the pyrazolo[3,4-d]pyrimidine ring system, is a well-established ATP-competitive pharmacophore that has been extensively explored for the development of various kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR for a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound and its analogs, highlighting the impact of various substitutions on their inhibitory activity against Src kinase.

| Compound | R1 | R2 | Src IC50 (nM) | Src Ki (µM) |

| This compound (7d) | H | 2-(morpholin-4-yl)ethyl | 285 | - |

| 1a (SI83) | H | H | - | 0.423 |

| 2a (SI388) | H | H | - | 0.419 |

| 7c | H | H | 24 | - |

| 7e | H | 2-(4-methylpiperazin-1-yl)ethyl | 0.7 | - |

Data compiled from multiple sources.[2][3][4]

Key SAR Insights:

-

Substitution at the C6 Position: The nature of the substituent at the C6 position of the pyrazolo[3,4-d]pyrimidine core significantly influences the inhibitory potency. The introduction of a 2-(morpholin-4-yl)ethylthio group in this compound (7d) confers potent Src inhibition.[2]

-

Impact of the Anilino Group: Modifications to the 4-anilino moiety also play a crucial role. While detailed data for direct analogs of this compound with varied anilino substitutions is limited in the provided search results, the broader class of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines has been extensively studied, indicating that substitutions on this ring can modulate potency and selectivity.[3][4]

-

Optimization for Potency: Compound 7e, which incorporates a 2-(4-methylpiperazin-1-yl)ethyl side chain, demonstrates a remarkable increase in potency with a sub-nanomolar IC50 value, highlighting a key area for further optimization.[2]

Experimental Protocols

Src Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against Src kinase.

Materials:

-

Recombinant active Src kinase

-

Peptide substrate (e.g., poly(E4Y))

-

³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, peptide substrate, and the diluted test compounds.

-

Initiate the kinase reaction by adding a solution of Src kinase and ATP (spiked with ³²P-ATP if using radiometric detection).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, follow the manufacturer's instructions for the specific detection kit.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.[7][8]

Materials:

-

HepG2 cells (or other relevant cell lines)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HepG2 cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7][8][9]

Visualizations

Src Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 8. ijrr.com [ijrr.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for Src Inhibitor 3

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of "Src Inhibitor 3," a compound targeting the Src tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.

Introduction

Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. In vitro kinase assays are fundamental tools for the discovery and characterization of Src inhibitors, enabling the determination of their potency and selectivity. This protocol outlines a robust method to quantify the inhibitory effect of "this compound" on Src kinase activity.

Quantitative Data Summary

The inhibitory activity of "this compound" and other relevant compounds can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |

| This compound | c-Src | 50 | 10 µM ATP, Substrate: Poly(Glu, Tyr) 4:1 |

| Dasatinib | c-Src | 0.8 | 1 mM ATP, Recombinant human c-Src |

| Saracatinib (AZD0530) | c-Src | 2.7 | 10 µM ATP |

| Bosutinib (SKI-606) | c-Src | 1.2 | Autophosphorylation assay |

Signaling Pathway

The following diagram illustrates a simplified representation of a signaling pathway involving Src kinase.

Caption: Simplified Src kinase signaling pathway.

Experimental Protocol: In Vitro Src Kinase Assay

This protocol is designed for a 96-well plate format and utilizes a phosphorylation-dependent antibody for detection.

Materials and Reagents

-

Enzyme: Recombinant active c-Src kinase (e.g., MilliporeSigma, Cat. No. 14-326)

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (e.g., Sigma-Aldrich, Cat. No. P0275) or a specific peptide substrate such as cdc2 (6-20) peptide (KVEKIGEGTYGVVYK).

-

Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

ATP: Adenosine 5'-triphosphate, 10 mM stock solution.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

Detection Antibody: Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).

-

Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Stop Solution: 100 mM EDTA.

-

96-well plates: High-binding capacity microplates.

-

Plate reader: Capable of detecting the signal generated by the detection antibody.

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase assay.

Application Notes and Protocols for Src Inhibitor 3 (Saracatinib, AZD0530) Cell-Based Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize Src Inhibitor 3 (also known as Saracatinib or AZD0530) in various cell-based assays. Saracatinib is a potent and selective dual inhibitor of Src and Abl kinases.

Mechanism of Action

This compound (Saracatinib) is an orally available small molecule that inhibits the activity of Src family kinases (SFKs) and Bcr-Abl tyrosine kinase. It functions as an ATP-competitive inhibitor, binding to the kinase domain of Src and preventing the phosphorylation of its downstream substrates. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, migration, and invasion.

The Src signaling pathway is a critical regulator of various cellular processes. Its activation, often initiated by growth factor receptors or integrins, leads to the phosphorylation of numerous downstream targets that modulate the cytoskeleton, cell adhesion, and transcriptional regulation.

Application Notes and Protocols: Src Inhibitor 3 (CSK Inhibitor)

For Research Use Only. Not for use in diagnostic procedures.

Product Identifier: Src Inhibitor 3

Synonyms: C-terminal Src Kinase (CSK) Inhibitor CAS Number: 2380027-49-4

Introduction

This compound is a potent and orally active inhibitor of C-terminal Src Kinase (CSK).[1][2] CSK is a critical negative regulator of the Src family of protein kinases (SFKs), which are key signaling molecules in various cellular processes, including cell growth, differentiation, migration, and immune responses.[1][3][4] By phosphorylating a conserved C-terminal tyrosine residue, CSK locks SFKs in an inactive conformation.[1] Inhibition of CSK by this compound prevents this inhibitory phosphorylation, leading to the activation of SFKs. This mechanism is particularly relevant in T-cell receptor (TCR) signaling, where SFKs such as LCK play a crucial role.[5][6] By inhibiting CSK, this compound can enhance T-cell activation and proliferation in response to antigen stimulation.[1] These application notes provide detailed protocols for the use of this compound, including recommended solvent and storage conditions, and its application in relevant cellular assays.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2380027-49-4 | [1] |

| Molecular Formula | C₃₄H₃₂ClFN₈O₄ | [1] |

| Molecular Weight | 671.12 g/mol | [1] |

| IC₅₀ (CSK HTRF Assay) | < 3 nM | [1][2] |

| IC₅₀ (CSK Caliper Assay) | < 4 nM | [1][2] |

| Appearance | Solid powder | [7] |

| Purity | >98% | [7] |

Solvent and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Condition | Recommendation | Additional Notes |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][7] |

| Solubility in DMSO | ≥ 95 mg/mL (≥ 141.55 mM) | [7] To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[1] |

| Storage of Solid Powder | -20°C for up to 3 years | [7] |

| Storage of Stock Solution | Store in aliquots to avoid repeated freeze-thaw cycles.[1] -80°C for up to 1 year[7] or 6 months[1] -20°C for up to 1 month[1] | Use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility. |

| Shipping | Shipped with blue ice or at room temperature for short durations. | [1] |

Signaling Pathway

CSK is a key negative regulator of Src Family Kinases (SFKs). The diagram below illustrates the signaling pathway affected by this compound.

Caption: CSK-mediated negative regulation of SFK activity in T-cell signaling.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on T-cell proliferation following stimulation of the T-cell receptor (TCR).

A. Workflow

References

- 1. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Positive and Negative Regulatory Roles of C-Terminal Src Kinase (CSK) in FcεRI-Mediated Mast Cell Activation, Independent of the Transmembrane Adaptor PAG/CSK-Binding Protein [frontiersin.org]

- 3. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the SRC family kinases by Csk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of Csk alters affinity recognition by T cells | eLife [elifesciences.org]

- 7. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]

Application Note and Protocol: Detection of Phosphorylated Src (p-Src) by Western Blot Following Treatment with "Src Inhibitor 3"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in a multitude of human cancers and is often associated with tumor progression and metastasis. The activation of Src is mediated by phosphorylation at tyrosine 416 (Tyr416) in its activation loop. Consequently, detecting the levels of phosphorylated Src (p-Src) is a key method for assessing its activity and the efficacy of Src-targeting inhibitors.

This document provides a detailed protocol for performing a Western blot to detect p-Src (Tyr416) in cultured cells following treatment with "Src Inhibitor 3". It is important to note that the term "this compound" may refer to different compounds. This protocol focuses on a direct Src inhibitor with a reported IC50 of 285 nM. For researchers utilizing a c-terminal Src kinase (CSK) inhibitor, which indirectly affects Src activity, optimization of the protocol will be necessary.

Src Signaling Pathway and Inhibition

The activity of Src is tightly regulated by a balance of phosphorylation and dephosphorylation events. Activation of upstream signaling pathways, such as those initiated by growth factor receptors (e.g., EGFR, PDGFR), leads to the autophosphorylation of Src at Tyr416, resulting in its activation. Activated Src, in turn, phosphorylates a myriad of downstream substrates, thereby propagating signals that drive cellular processes like proliferation and invasion.

"this compound" acts as a direct inhibitor of Src kinase activity, likely by competing with ATP for binding to the kinase domain. This inhibition prevents the autophosphorylation of Src at Tyr416, leading to a decrease in its activity and the subsequent downstream signaling events.

Application Notes and Protocols for Src Inhibitors in In Vivo Mouse Models